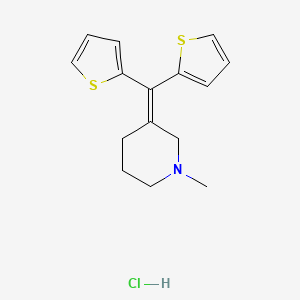

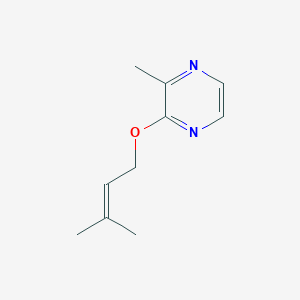

![molecular formula C19H15N5OS B2818911 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421500-42-6](/img/structure/B2818911.png)

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, a similar compound, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis

The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo [1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .科学的研究の応用

Synthesis and Chemical Properties

Facile Route to Novel Pyrazolo[3,4-d]pyrimidine, Imidazo[1,2-b] pyrazole, Pyrazolo[3,4-d][1,2,3]triazine, Pyrazolo[1,5-c][1,3,5]triazine and Pyrazolo[1,5-c][1,3,5]thiadiazine Derivatives

A study by Bondock, Tarhoni, and Fadda (2015) describes the regioselective synthesis of novel pyrazolo[3,4-d]pyrimidines and other related compounds, incorporating a thiazole moiety. This synthesis involved the reactions of 5-amino-3-(phenylamino)-N-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxamide with various agents (Bondock, Tarhoni, & Fadda, 2015).

Application of the Recyclization Products of 5-Alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles to the Synthesis of Condensed Tricyclic Nitrogenous Structures

Chumachenko, Shablykin, and Brovarets (2013) explored the synthesis of N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, used for the synthesis of various tricyclic nitrogenous structures. This highlights the potential for complex molecular architectures involving the imidazole ring system (Chumachenko, Shablykin, & Brovarets, 2013).

Applications in Organic Electronics

A Benzothiadiazole End Capped Donor-Acceptor Based Small Molecule for Organic Electronics

Sonar, Williams, Singh, Manzhos, and Dodabalapur (2013) synthesized a benzothiadiazole end-capped small molecule with a donor–acceptor–donor (D–A–D) structure for use in organic electronics. This molecule, featuring a fused aromatic moiety, exhibits strong solid-state ordering and potential applications in field-effect transistors and organic photovoltaics (Sonar et al., 2013).

Insecticidal Applications

Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Thiadiazole Moiety Against the Cotton Leafworm, Spodoptera Littoralis

Fadda, Salam, Tawfik, Anwar, and Etman (2017) conducted research on the synthesis of various heterocycles, including those with a thiadiazole moiety, and assessed their insecticidal properties against the cotton leafworm. This demonstrates the potential use of such compounds in agriculture (Fadda et al., 2017).

作用機序

Target of Action

The primary target of this compound is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with RIPK1, exhibiting potent inhibitory activity . It binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .

Biochemical Pathways

The inhibition of RIPK1 disrupts the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cellular swelling . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Result of Action

The compound displays potent anti-necroptotic activity in both human and mouse cellular assays . By inhibiting RIPK1, it prevents the initiation of necroptosis, leading to a decrease in cell death . This can have therapeutic implications in diseases where necroptosis plays a pathological role.

特性

IUPAC Name |

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(13-5-8-15-16(10-13)23-26-22-15)21-14-6-3-12(4-7-14)17-11-20-18-2-1-9-24(17)18/h3-8,10-11H,1-2,9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFSLJGIFLLVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

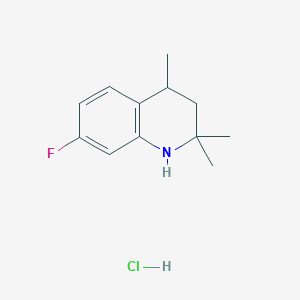

![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)

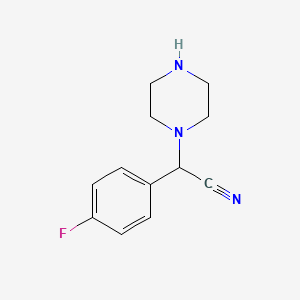

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2818834.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)

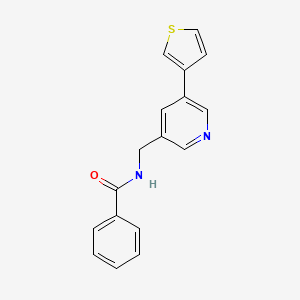

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)